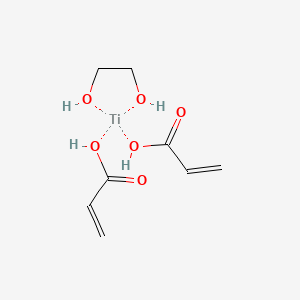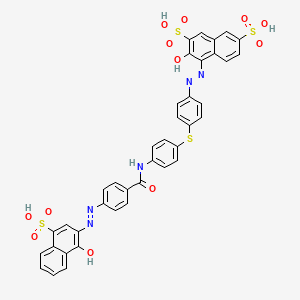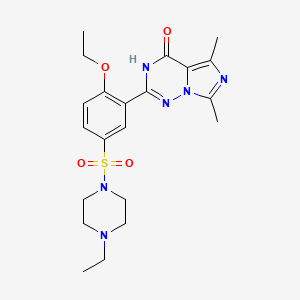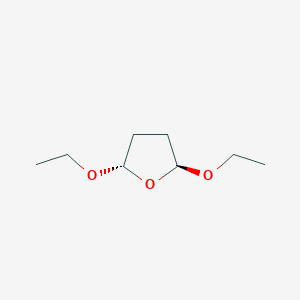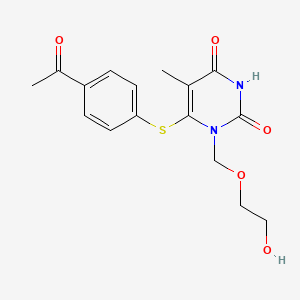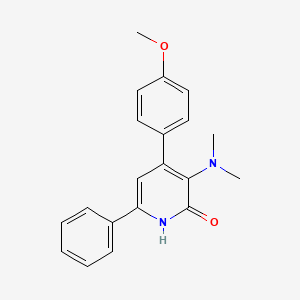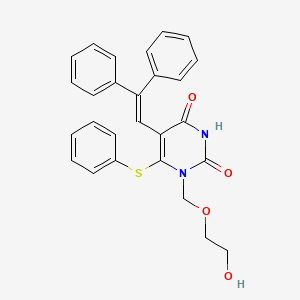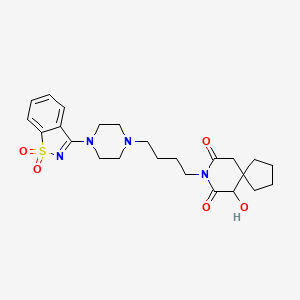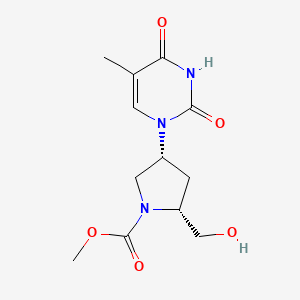
N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thymine nucleobase linked to a prolinol backbone, making it a valuable molecule for studies in nucleic acid chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol typically involves the coupling of thymine derivatives with prolinol. One common method includes the use of phosphoramidite chemistry, where thymine nucleosides are functionalized and then coupled with prolinol derivatives under controlled conditions . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the precise addition of reagents and control of reaction conditions. The use of solid-phase synthesis techniques can also be employed to streamline the production process and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thymine nucleobase, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol has several applications in scientific research:
Mechanism of Action
The mechanism by which N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol exerts its effects involves its ability to interact with nucleic acids. The thymine nucleobase can form hydrogen bonds with complementary nucleobases, facilitating the formation of stable nucleic acid structures. This interaction is crucial for its role in gene regulation and as a probe in molecular biology studies .
Comparison with Similar Compounds
Similar Compounds
Thymine-1-acetic acid: A derivative of thymine with similar nucleobase properties.
N-thymin-1-ylacetyl-1-arylserinol: A chiral acyclic analog with restricted conformational flexibility.
Bis-thymine derivatives: Compounds with two thymine units linked by ester or amide bonds.
Uniqueness
N-((Methyloxy)carbonyl)-cis-4-(thymin-1-yl)-D-prolinol is unique due to its specific prolinol backbone, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in nucleic acid chemistry and related fields .
Properties
CAS No. |
121330-17-4 |
|---|---|
Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl (2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O5/c1-7-4-14(11(18)13-10(7)17)8-3-9(6-16)15(5-8)12(19)20-2/h4,8-9,16H,3,5-6H2,1-2H3,(H,13,17,18)/t8-,9-/m1/s1 |
InChI Key |
OOAHDYRNCQISIG-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C(=O)OC)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)


